molecular formula C16H21N3O5S B2426822 3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-59-9

3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2426822
CAS No.: 942006-59-9
M. Wt: 367.42
InChI Key: CNDUXEGYABYEGF-UHFFFAOYSA-N
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Description

3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the sulfonyl group and the triazaspiro structure makes this compound particularly interesting for various scientific applications, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The next step involves the introduction of the sulfonyl group. This can be done by reacting the spirocyclic intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Ethylation and Methoxylation: The final steps involve the ethylation and methoxylation of the compound. These reactions can be carried out using ethyl iodide and sodium methoxide, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted spiro compounds.

Scientific Research Applications

3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticonvulsant and anti-inflammatory properties.

    Material Science: It is used in the development of novel materials with unique mechanical and thermal properties.

    Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The spirocyclic structure provides rigidity, which can improve the selectivity of the compound for its targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the sulfonyl group and the specific triazaspiro structure. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethyl-8-(4-methoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-3-19-14(20)16(17-15(19)21)8-10-18(11-9-16)25(22,23)13-6-4-12(24-2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDUXEGYABYEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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